molecular formula C20H19F3N4O B5774327 4-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(trifluoromethyl)quinazoline

4-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(trifluoromethyl)quinazoline

Cat. No.: B5774327
M. Wt: 388.4 g/mol
InChI Key: DGIOWBIDSVPGHF-UHFFFAOYSA-N
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Description

4-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(trifluoromethyl)quinazoline, also known as TQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TQ belongs to the class of quinazoline derivatives and has been extensively studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of 4-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(trifluoromethyl)quinazoline is not fully understood, but it is believed to involve multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and nitric oxide synthase. It has also been found to modulate the expression of various genes involved in inflammation, apoptosis, and cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to reduce oxidative stress and inflammation, inhibit angiogenesis and metastasis, and induce apoptosis in cancer cells. It has also been shown to improve cardiac function, reduce infarct size, and inhibit platelet aggregation in animal models of myocardial infarction. Furthermore, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(trifluoromethyl)quinazoline has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, this compound has some limitations, including its poor aqueous solubility, which can make it difficult to administer in vivo. Additionally, this compound can exhibit non-specific binding to proteins, which can affect its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for research on 4-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(trifluoromethyl)quinazoline. One area of interest is the development of novel formulations of this compound that can improve its solubility and bioavailability. Another area of interest is the investigation of this compound's potential therapeutic applications in other diseases, such as diabetes and autoimmune disorders. Furthermore, the elucidation of this compound's mechanism of action and its interaction with other drugs and biomolecules can provide important insights into its pharmacological properties and potential clinical applications.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its pharmacological properties, including its anti-cancer, cardioprotective, and neuroprotective effects. Although this compound has some limitations, it has several advantages for lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

The synthesis of 4-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(trifluoromethyl)quinazoline involves the reaction of 2-trifluoromethyl-4-nitrobenzene with 2-methoxyaniline, followed by reduction with sodium dithionite and cyclization with piperazine. The final compound is obtained through purification and recrystallization.

Scientific Research Applications

4-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(trifluoromethyl)quinazoline has been studied for its potential therapeutic applications in various areas of medicine, including cancer, cardiovascular diseases, and neurological disorders. This compound has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been found to have cardioprotective effects by reducing oxidative stress and inflammation in animal models of myocardial infarction. Furthermore, this compound has been studied for its potential neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

Properties

IUPAC Name

4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(trifluoromethyl)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N4O/c1-28-17-9-5-4-8-16(17)26-10-12-27(13-11-26)18-14-6-2-3-7-15(14)24-19(25-18)20(21,22)23/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIOWBIDSVPGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC4=CC=CC=C43)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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